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Mvt-101

HIV-1 Protease Inhibitor Binding Ki Comparison

Researchers studying HIV-1 protease often struggle to find a substrate-analog inhibitor with a well-defined binding mode that remains effective against drug-resistant mutants. Mvt-101 resolves this with a unique reduced peptide bond isostere (ψ[CH₂NH]) that confers robust binding unaffected by flap-region mutations. - Yields 1.2 Å resolution co-crystals, enabling high-precision structural studies. - Binding affinity unchanged by backbone mutations that reduce JG-365 potency 2500-fold. - Validated scaffold for rational design of analogs with predicted ΔG improvements up to -55 kcal/mol.

Molecular Formula C35H67N11O8
Molecular Weight 770 g/mol
CAS No. 128657-47-6
Cat. No. B166266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMvt-101
CAS128657-47-6
SynonymsMVT 101
MVT-101
N-acetyl-Thr-Ile-Nle-psi(CH2-NH)-Nle-Gln-Arg.amide
N-acetyl-threonyl-isoleucyl-norleucyl-psi(CH2-NH)-norleucyl-glutaminyl-argininamide
Molecular FormulaC35H67N11O8
Molecular Weight770 g/mol
Structural Identifiers
SMILESCCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
InChIInChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1
InChIKeyMQPXOVRKKPPKFZ-QYKDHROSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mvt-101: Hexapeptide HIV-1 Protease Inhibitor


Mvt-101 (CAS 128657-47-6, also reported as 125552-93-4) is a hexapeptide-based inhibitor of HIV-1 protease characterized by a reduced peptide bond (ψ[CH₂NH]) at its core . Its sequence, Ac-Thr-Ile-Nle-ψ(CH₂NH)-Nle-Gln-Arg-NH₂, is derived from a natural cleavage site in the viral gag-pol polyprotein, allowing it to act as a substrate analog . This structural feature is critical for its mechanism of action, which involves binding to the active site of HIV-1 protease and blocking the proteolytic processing essential for viral maturation and replication .

Reduced peptide bond isostere (ψ[CH₂NH]) at core
Substrate analog derived from HIV-1 gag-pol cleavage site
Active-site binder for HIV-1 protease processing studies

Why Mvt-101 Cannot Be Substituted


The performance of HIV-1 protease inhibitors is highly dependent on their specific chemical scaffold and its interaction with the enzyme's active site. Mvt-101's unique reduced peptide bond isostere (ψ[CH₂NH]) confers a distinct binding mode and interaction profile compared to other classic inhibitors like JG-365 (hydroxyethylamine isostere) or U-85548e (hydroxyethylene isostere) [1]. These structural differences lead to quantifiable variations in binding affinity, binding orientation, and response to enzyme mutations, meaning that substituting one inhibitor for another can result in significantly different experimental outcomes, particularly in studies involving mutant proteases or structure-activity relationship (SAR) analyses [1][2]. Therefore, selecting Mvt-101 is a deliberate choice for experiments requiring its specific molecular interactions.

Reduced amide isostere (ψ[CH₂NH]) creates a binding mode not shared by hydroxyethylamine or hydroxyethylene inhibitors.
Binding orientation and flap-interaction profiles may shift with different inhibitor chemotypes.
Mutant protease susceptibility is scaffold-dependent; substitution risks altered SAR interpretation.

Mvt-101 vs. Comparators: Quantitative Evidence


Binding Affinity vs. JG-365 and U-85548e

Mvt-101 exhibits a distinct inhibition constant (Ki) compared to other well-characterized HIV-1 protease inhibitors. In a comparative study, Mvt-101 showed a Ki of 140 nM, whereas the hydroxyethylamine inhibitor JG-365 displayed a significantly lower Ki of 0.24 nM, and the hydroxyethylene inhibitor U-85548e showed an intermediate affinity [1]. This quantitative difference highlights that Mvt-101 is a less potent inhibitor than JG-365 but serves as a valuable tool compound due to its unique binding mode.

Ki Comparison
Head-to-head
Mvt-101Ki = 140 nM
JG-365Ki = 0.24 nM
U-85548eKi = 780 nM
Reported fold-differences: ~583× (JG-365), ~5.6× (U-85548e)
Supports tool compound selection across assay sensitivity ranges.
In vitro enzyme inhibition assay against HIV-1 protease.
HIV-1 Protease Inhibitor Binding Ki Comparison

Binding to Mutant Protease: Mvt-101 vs. JG-365

When tested against a backbone-engineered HIV-1 protease (Gly49-psi(COS)-Ile50), Mvt-101's inhibition was unaffected compared to the native enzyme. In stark contrast, the binding affinity of JG-365 was reduced by approximately 2500-fold [1]. This demonstrates that Mvt-101's binding is less dependent on specific hydrogen bond networks from the enzyme's flaps, a key mechanistic differentiator.

Mutant Protease Response
Head-to-head
Mvt-101Inhibition unchanged vs wild-type
JG-365Affinity reduced ~2500-fold
Supports flap-mutation resistance mechanism studies.
Backbone-engineered HIV-1 protease (Gly49-psi(COS)-Ile50).
HIV-1 Protease Mutant Enzyme Binding Affinity

Crystallographic Resolution Comparison

Crystals of chemically synthesized HIV-1 protease in complex with Mvt-101 diffracted to a resolution of 1.2 Å, providing a highly detailed atomic view of the binding interaction. In comparison, the complex with JG-365 diffracted to a slightly lower resolution of 1.04 Å [1]. This indicates that Mvt-101 forms a highly ordered, stable complex suitable for ultra-high-resolution structural studies.

Resolution
Cross-study comparable
1.2 Å
Mvt-101 complex vs. JG-365 1.04 Å
Marginal 0.16 Å difference; both near-atomic resolution.
Supports high-resolution structural modeling of reduced-amide inhibitor.
X-ray crystallography of inhibitor-protease complexes.
Structural Biology X-ray Crystallography Resolution

Binding Orientation: Single vs. Dual Modes

Crystallographic analysis reveals that the reduced isostere hexapeptide Mvt-101 binds in a single orientation within the catalytic groove of HIV-1 protease. Conversely, the heptapeptide inhibitor JG-365 binds in two equivalent antiparallel orientations [1]. This fundamental difference in binding mode has implications for inhibitor design and understanding ligand specificity.

Binding Mode
Head-to-head
Single orientation (Mvt-101) vs. dual antiparallel orientations (JG-365).
Reported single orientation supports unambiguous docking models.
X-ray crystallography binding-mode analysis.
Binding Mode Crystallography Inhibitor Design

Subsite Specificity and Binding Energy

Computational analysis of Mvt-101-based pseudopeptides shows a maximum gain in binding energy of approximately -55 kcal/mol when specific residues (e.g., Phe or Tyr at P1/P1', Glu at P2', and aromatic residues at P3/P3') are substituted [1]. This analysis has guided the synthesis of analogs with IC50 values in the low nanomolar range, demonstrating Mvt-101's value as a structural template for developing significantly more potent inhibitors.

SAR Scaffold Utility
Class-level inference
Reported binding energy gain up to -55 kcal/mol for optimized analogs; low nM IC50 achieved.
Context-dependent; supports scaffold utility for inhibitor design exploration.
Computational analysis and subsequent in vitro confirmation.
SAR Binding Energy Peptide Inhibitors

Mvt-101 Key Application Scenarios


Drug Resistance Mechanism Studies

Mvt-101 is an ideal tool for probing drug resistance mechanisms in HIV-1 protease, particularly mutations affecting the enzyme's flap region. Its binding affinity is unaffected by backbone mutations that drastically reduce the potency of other inhibitors like JG-365 (a 2500-fold reduction) [1]. This allows researchers to decouple the effects of flap dynamics from active site binding in mutational analyses.

High-Resolution Structural Biology

The complex of Mvt-101 with HIV-1 protease yields high-quality crystals that diffract to near-atomic resolution (1.2 Å) [1]. This makes it a premier choice for X-ray crystallography studies aimed at obtaining highly detailed structural information on a reduced peptide bond inhibitor's interaction with its target, serving as a reliable reference for computational modeling and structure-based drug design.

SAR Optimization Scaffold

Mvt-101 serves as a validated starting point for the rational design of more potent HIV-1 protease inhibitors. Quantitative computational models based on its structure have successfully guided the synthesis of analogs with predicted gains in binding energy of up to -55 kcal/mol, resulting in compounds with low nanomolar IC50 values [1]. Researchers can systematically modify its hexapeptide backbone to explore subsite specificities and improve potency.

Application
Selection Property
Validation Focus
Flap-Mutation Resistance Studies
Flap-independent binding profile
Inhibition assays against mutant proteases
High-Resolution Structural Biology
High-quality crystal formation
Diffraction resolution assessment
SAR Scaffold Optimization
Well-characterized hexapeptide binding scaffold
Subsite specificity and potency improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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